Cas no 35322-07-7 (2H-1,4-Benzodiazepin-2-one,7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl-)

2H-1,4-Benzodiazepin-2-one,7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl- structure
35322-07-7 structure
Productnaam:2H-1,4-Benzodiazepin-2-one,7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl-
CAS-nummer:35322-07-7
MF:C18H18ClN2O2P
MW:360.774484157562
CID:308049
PubChem ID:37114

2H-1,4-Benzodiazepin-2-one,7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1,4-Benzodiazepin-2-one,7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl-
    • 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one
    • 2H-1,4-Benzodiazepin-2-one,1,3-dihydro-7-chloro-1-((dimethylphosphinyl)methyl)-5-phenyl
    • 2H-1,4-Benzodiazepin-2-one,7-chloro-1-((dimethylphosphinyl)methyl)-1,3-dihydro-5-phenyl
    • 7-Chloro-1-((dimethylphosphinyl)methyl)-1,3-dihydr
    • 7-Chloro-1-(dimethylphosphinmethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
    • 7-chloro-1-(dimethylphosphinoyl-methyl)-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
    • Fosazepam
    • Fosazepamum [INN-Latin]
    • HR-930
    • HR 930
    • JMYCGCXYZZHWMO-UHFFFAOYSA-N
    • 5-24-04-00298 (Beilstein Handbook Reference)
    • FOSAZEPAM [INN]
    • CHEMBL2106762
    • FOSAZEPAM [USAN]
    • 7-Chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
    • 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-((dimethylphosphinyl)methyl)-5-phenyl-
    • UNII-13AK3H33SG
    • Fosazepam (USAN/INN)
    • BRN 0896155
    • 35322-07-7
    • 13AK3H33SG
    • D04248
    • Q5473321
    • DTXSID10188828
    • Boronicacid, B-cyclohexyl-
    • Fosazepam [USAN:INN:BAN]
    • 2H-1,4-Benzodiazepin-2-one, 7-chloro-1-((dimethylphosphinyl)methyl)-1,3-dihydro-5-phenyl-
    • NS00122577
    • 7-Chloro-1-((dimethylphosphinyl)methyl)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
    • Fosazepamum
    • SCHEMBL114556
    • Inchi: InChI=1S/C18H18ClN2O2P/c1-24(2,23)12-21-16-9-8-14(19)10-15(16)18(20-11-17(21)22)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
    • InChI-sleutel: JMYCGCXYZZHWMO-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2N(C(CN=C(C3C=CC=CC=3)C=2C=1)=O)CP(=O)(C)C

Berekende eigenschappen

  • Exacte massa: 360.07900
  • Monoisotopische massa: 360.079
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 553
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 49.7A^2

Experimentele eigenschappen

  • Dichtheid: 1.31
  • Smeltpunt: 174.5°C
  • Kookpunt: 638°Cat760mmHg
  • Vlampunt: 339.6°C
  • Brekindex: 1.628
  • PSA: 59.55000
  • LogboekP: 3.60480

2H-1,4-Benzodiazepin-2-one,7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd